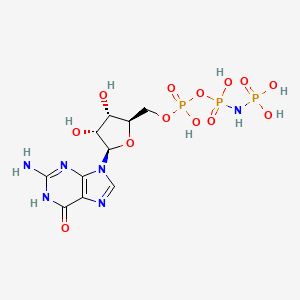![molecular formula C19H24N4O2 B1496180 2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE](/img/structure/B1496180.png)
2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE is a compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is part of the quinazolinone family, which is known for its diverse biological activities. The presence of the piperazine ring and the methoxyphenyl group in its structure suggests potential interactions with various biological targets, making it a candidate for further research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxyphenylpiperazine with a suitable quinazolinone precursor under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification using techniques like column chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: The methoxy group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further explored for their biological activities .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It is used in studies to understand its interactions with biological targets, such as receptors and enzymes.
Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring and methoxyphenyl group are believed to play a crucial role in binding to these targets, modulating their activity. This compound may act as an agonist or antagonist, depending on the target, and can influence various signaling pathways involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also contains a piperazine ring and is known for its serotonin receptor antagonism.
Naftopidil: Used to treat benign prostatic hyperplasia, it also features a piperazine moiety.
Urapidil: An antihypertensive agent with a similar structural motif.
Uniqueness
2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of the quinazolinone core with the piperazine and methoxyphenyl groups. This unique structure allows for distinct interactions with biological targets, potentially leading to novel therapeutic applications .
Properties
Molecular Formula |
C19H24N4O2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H24N4O2/c1-25-15-8-6-14(7-9-15)22-10-12-23(13-11-22)19-20-17-5-3-2-4-16(17)18(24)21-19/h6-9H,2-5,10-13H2,1H3,(H,20,21,24) |
InChI Key |
NQWCDPUWUGDETK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC4=C(CCCC4)C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


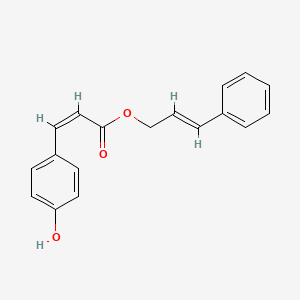
![(3aR)-tert-Butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate](/img/structure/B1496099.png)
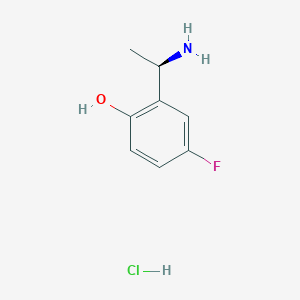
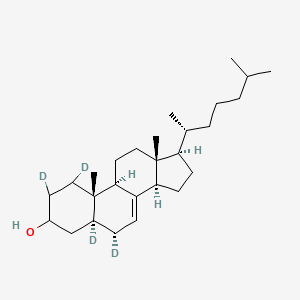
![[(1R,10S,12S,13R,14S,16S,18R)-14-methyl-13-[(E)-3-oxobut-1-enyl]-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B1496113.png)
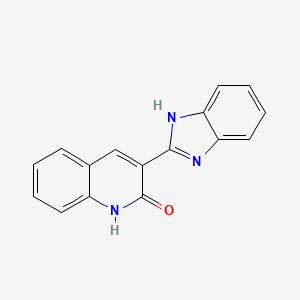
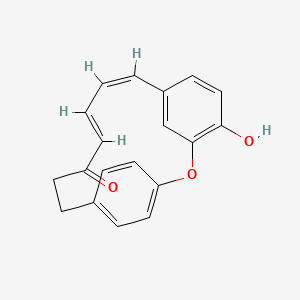
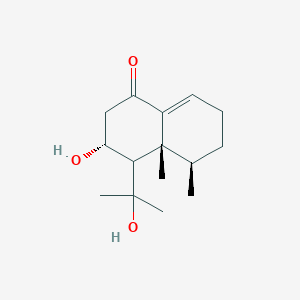
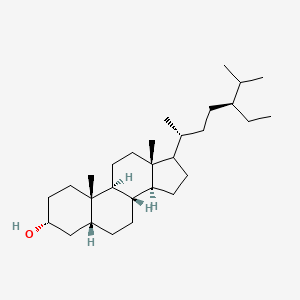


![3H-Pyrazol-3-one, 2,4-dihydro-5-[(4-nitrophenyl)amino]-2-(2,4,6-trichlorophenyl)-](/img/structure/B1496129.png)
